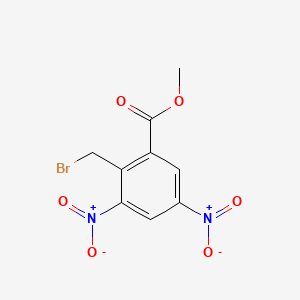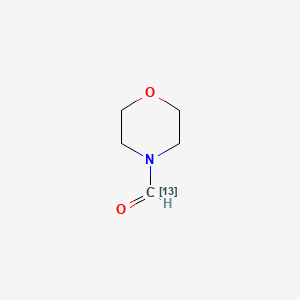
4-Morpholinecarboxaldehyde-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboxaldehyde-13C is a chemical compound with the molecular formula C5H9NO2. It is a colorless to yellowish liquid with a distinctive odor. This compound is a derivative of morpholine, a cyclic amine with a five-membered ring structure that contains nitrogen and oxygen atoms. The presence of the 13C isotope in its chemical structure makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboxaldehyde-13C typically involves the incorporation of the 13C isotope into the morpholine ring. One common method is the formylation of morpholine using formic acid or its derivatives, where the carbonyl carbon is replaced with the 13C isotope. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of the isotope .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unwanted by-products. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboxaldehyde-13C undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Morpholinecarboxylic acid
Reduction: 4-Morpholinecarbinol
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Morpholinecarboxaldehyde-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxaldehyde-13C primarily involves its role as a labeling reagent in NMR spectroscopy. The 13C isotope provides enhanced sensitivity and resolution in NMR experiments, allowing for detailed structural analysis of complex molecules. The compound interacts with various molecular targets, including proteins and nucleic acids, enabling the study of their conformational changes and interactions .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarboxaldehyde: The non-isotopically labeled version of the compound.
N-Formylmorpholine: Another derivative of morpholine with a formyl group.
Morpholine-4-carbaldehyde: A similar compound with a different substitution pattern.
Uniqueness
4-Morpholinecarboxaldehyde-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and detailed analysis of molecular structures compared to its non-labeled counterparts.
Properties
IUPAC Name |
morpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEDQNDDFOCWGG-HOSYLAQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858147 |
Source


|
| Record name | Morpholine-4-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113009-82-8 |
Source


|
| Record name | Morpholine-4-(~13~C)carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)
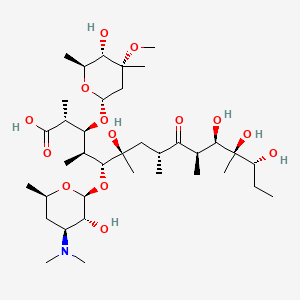

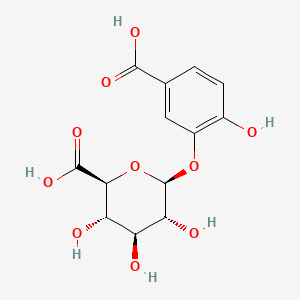
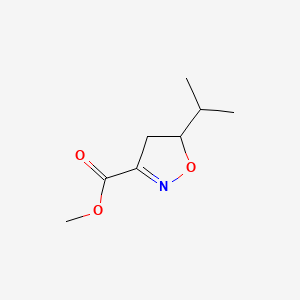
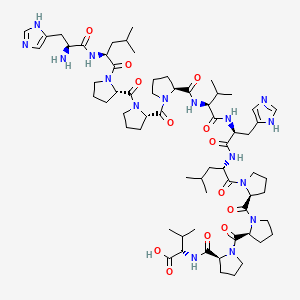
![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)

